2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid 2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18383517
InChI: InChI=1S/C11H10N2O5S/c14-5-7(10(16)17)12-11-13-9(15)8(19-11)4-6-2-1-3-18-6/h1-4,7,14H,5H2,(H,16,17)(H,12,13,15)/b8-4-
SMILES:
Molecular Formula: C11H10N2O5S
Molecular Weight: 282.27 g/mol

2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid

CAS No.:

Cat. No.: VC18383517

Molecular Formula: C11H10N2O5S

Molecular Weight: 282.27 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid -

Specification

Molecular Formula C11H10N2O5S
Molecular Weight 282.27 g/mol
IUPAC Name 2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C11H10N2O5S/c14-5-7(10(16)17)12-11-13-9(15)8(19-11)4-6-2-1-3-18-6/h1-4,7,14H,5H2,(H,16,17)(H,12,13,15)/b8-4-
Standard InChI Key UDANKBHASRWZOK-YWEYNIOJSA-N
Isomeric SMILES C1=COC(=C1)/C=C\2/C(=O)NC(=NC(CO)C(=O)O)S2
Canonical SMILES C1=COC(=C1)C=C2C(=O)NC(=NC(CO)C(=O)O)S2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 2-{[(5Z)-5-[(furan-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}-3-hydroxypropanoic acid delineates its architecture:

  • A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) forms the core, substituted at position 2 with an amino group linked to a hydroxypropanoic acid side chain.

  • Position 5 of the thiazole is functionalized with a (Z)-configured furylmethylidene group, introducing a furan-derived conjugated system .

The molecular formula C11H10N2O5S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{5}\text{S} reflects 11 carbon atoms, 10 hydrogens, 2 nitrogens, 5 oxygens, and 1 sulfur atom. The Z-configuration of the furylmethylidene moiety is critical for maintaining planar geometry, which may influence intermolecular interactions in biological systems .

Synthesis and Reactivity

Stability and Functional Group Reactivity

The compound’s stability is influenced by:

  • Hydrolysis Sensitivity: The oxo group at position 4 and the ester-like linkage in the side chain may render it susceptible to aqueous hydrolysis at extreme pH levels.

  • Oxidative Degradation: The furan ring’s electron-rich nature could make it prone to oxidation, necessitating storage under inert atmospheres .

Physical and Chemical Properties

SupplierPackagingPrice (USD)Purity
American Custom Chemicals1 mg647.6195%
Matrix Scientific500 mg918.00N/A

Prices scale nonlinearly with quantity, reflecting challenges in large-scale synthesis .

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